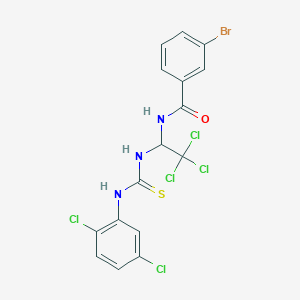
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride is a synthetic organic compound It is characterized by the presence of a biphenyl group, an ethyl chain, a chloroethyl group, and a methylpropylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride typically involves multiple steps:
Formation of the Biphenylyloxy Intermediate: The biphenyl group is often introduced through a coupling reaction, such as the Suzuki or Ullmann coupling.
Alkylation: The biphenylyloxy intermediate is then alkylated with an appropriate ethylating agent to introduce the ethyl chain.
Amine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or induction of DNA damage.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine
- N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine sulfate
- N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine nitrate
Uniqueness
N-(2-(2-Biphenylyloxy)ethyl)-N-(2-chloroethyl)-2-methylpropylamine hydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the hydrochloride salt form can also influence its solubility, stability, and reactivity.
Propriétés
Formule moléculaire |
C20H27Cl2NO |
|---|---|
Poids moléculaire |
368.3 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-methyl-N-[2-(2-phenylphenoxy)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H26ClNO.ClH/c1-17(2)16-22(13-12-21)14-15-23-20-11-7-6-10-19(20)18-8-4-3-5-9-18;/h3-11,17H,12-16H2,1-2H3;1H |
Clé InChI |
BSUUPXDLYRBMOM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CCOC1=CC=CC=C1C2=CC=CC=C2)CCCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12007653.png)
![4-Hydroxy-3,5-dimethyl-5-[(1E)-2-methyl-1,3-butadienyl]-2(5H)-thiophenone](/img/structure/B12007656.png)

![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12007671.png)

![N-(2,2,2-trichloro-1-{[(2-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B12007676.png)

![[2-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12007688.png)

![7-Dodecyl-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B12007698.png)
![5-(4-methylphenyl)-4-{[(E)-(4-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007702.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide](/img/structure/B12007710.png)
![7-(3-bromobenzyl)-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12007717.png)

